2,3-Dimethoxycinnamic acid

Catalog No.
S710575
CAS No.
7461-60-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxycinnamic acid

CAS Number

7461-60-1

Product Name

2,3-Dimethoxycinnamic acid

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+

InChI Key

QAXPUWGAGVERSJ-VOTSOKGWSA-N

SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)O
  • Synthesis of Organic Compounds: One documented application describes 2,3-Dimethoxycinnamic Acid as a precursor in the synthesis of (2E,2E,2E)-N,N,N-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide]. This research does not delve into the properties or applications of the final synthesized compound [].

Further Exploration:

While specific research on 2,3-Dimethoxycinnamic Acid itself seems limited, its structure offers possibilities for investigation in a few areas:

  • Analogue Design: The presence of the methoxy groups on the cinnamic acid backbone might be of interest for researchers designing analogues of other bioactive natural products containing similar structures [].
  • Material Science: Cinnamic acids can be used as building blocks in the development of new materials. The methoxy substitutions in 2,3-Dimethoxycinnamic Acid could influence its material properties, making it a candidate for further exploration [].

2,3-Dimethoxycinnamic acid is an organic compound belonging to the class of cinnamic acids, characterized by the presence of methoxy groups at the 2 and 3 positions of the phenyl ring. Its chemical formula is C11H12O4C_{11}H_{12}O_{4} and it has a molecular weight of approximately 208.21 g/mol. The compound is known for its potential biological activities and is often studied for its structural properties which may influence its reactivity and interactions in biological systems

3
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Currently, there is no documented research on the specific mechanism of action of DMCA in biological systems.

  • Safety data on DMCA is limited. However, as with most organic acids, it is likely to cause irritation upon contact with skin and eyes.
  • Specific data on flammability, reactivity, and toxicity is not available and should be handled with appropriate caution in a laboratory setting.

Future Research Directions

  • Further research is needed to explore the potential biological activities of DMCA.
  • Developing efficient synthetic methods for DMCA and its derivatives could open doors for applications in medicinal chemistry and material science.
  • Investigating the physical and chemical properties of DMCA in detail would be valuable for its safe handling and potential industrial applications.
. One notable reaction involves the condensation of 2,3-dimethoxyaldehyde with phenylacetic acid in the presence of potassium hydroxide, yielding 2,3-dimethoxycinnamic acid and water as byproducts:

2 3 dimethoxyaldehyde+phenylacetic acid+KOH2 3 Dimethoxycinnamic acid+H2O\text{2 3 dimethoxyaldehyde}+\text{phenylacetic acid}+\text{KOH}\rightarrow \text{2 3 Dimethoxycinnamic acid}+\text{H}_2\text{O}

This reaction highlights its formation through a base-catalyzed aldol condensation process.

Recent studies have demonstrated that 2,3-dimethoxycinnamic acid exhibits significant biological activity, particularly as an inhibitor of quorum sensing in bacteria. It has been shown to disrupt the quorum sensing system in Chromobacterium violaceum, a bacterium known for its biofilm formation and virulence factors. At a concentration of 150 µg/mL, it inhibited violacein production by 73.9%, swarming motility by 65.9%, and biofilm formation by 37.8% . The mechanism involves competitive binding to the CviR receptor, which regulates quorum sensing, thereby suppressing the expression of related genes .

The synthesis of 2,3-dimethoxycinnamic acid can be achieved through several methods:

  • Aldol Condensation: As mentioned earlier, this method involves the reaction between 2,3-dimethoxyaldehyde and phenylacetic acid with a base.
  • Esterification: It can also be synthesized via esterification reactions involving cinnamic acid derivatives and methanol or other alcohols under acidic conditions.
  • Extraction from Natural Sources: Some studies have reported isolating this compound from marine actinomycetes, specifically Nocardiopsis mentallicus, indicating its natural occurrence in certain microbial species .

The potential applications of 2,3-dimethoxycinnamic acid are diverse:

  • Pharmaceuticals: Its ability to inhibit quorum sensing makes it a candidate for developing new antimicrobial agents to combat bacterial resistance.
  • Cosmetics: Due to its antioxidant properties, it may be utilized in cosmetic formulations to enhance skin health.
  • Food Industry: It could serve as a natural preservative or flavoring agent owing to its chemical stability and flavor profile.

Interaction studies involving 2,3-dimethoxycinnamic acid primarily focus on its binding affinity with bacterial receptors involved in quorum sensing. Molecular docking analyses have shown that it competes effectively with natural signal molecules for binding sites on the CviR receptor . Such interactions suggest that this compound could modulate bacterial behavior by interfering with communication systems critical for virulence.

Several compounds share structural similarities with 2,3-dimethoxycinnamic acid. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
Cinnamic AcidC9H8O3C_{9}H_{8}O_{3}Lacks methoxy groups; used in flavoring and fragrance.
Ferulic AcidC10H10O4C_{10}H_{10}O_{4}Contains a methoxy group at position 4; known for antioxidant properties.
CoumarinC9H6O2C_{9}H_{6}O_{2}Aromatic compound; used in perfumes; lacks methoxy groups.
Trans-2,3-Dimethoxycinnamic AcidC11H12O4C_{11}H_{12}O_{4}Geometric isomer; similar structure but different spatial arrangement.

The presence of two methoxy groups at positions 2 and 3 distinguishes 2,3-dimethoxycinnamic acid from these compounds, potentially enhancing its biological activity and solubility characteristics.

Molecular Structure and Stereochemistry

2,3-Dimethoxycinnamic acid is a methoxylated derivative of cinnamic acid featuring two methoxy substituents positioned at the 2 and 3 positions of the aromatic ring [1]. The compound exhibits the characteristic phenylpropanoic acid backbone with a conjugated double bond system that defines its structural and chemical properties [2]. The molecular framework consists of a benzene ring bearing two methoxy groups adjacent to each other, connected to a propenoic acid moiety through the conjugated carbon-carbon double bond [3].

Trans and Cis Isomers

The compound exists primarily in the trans (E) configuration, which represents the thermodynamically more stable isomer [3] [4]. The trans-2,3-dimethoxycinnamic acid configuration is characterized by the carboxylic acid group and the aromatic ring being positioned on opposite sides of the double bond [5]. This geometric arrangement results in reduced steric hindrance compared to the cis isomer and contributes to the compound's stability under standard conditions [6]. The predominant occurrence of the trans form in commercial preparations reflects this thermodynamic preference, with typical purities exceeding 98% trans configuration [5].

Structural Elucidation Methods

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation of 2,3-dimethoxycinnamic acid [4] [7]. The trans configuration is definitively established through the characteristic coupling pattern of the vinyl protons, displaying a large coupling constant of approximately 15.9 Hz between the alpha and beta protons of the double bond [7]. Mass spectrometry provides molecular ion confirmation at m/z 208, consistent with the molecular formula [8]. Advanced techniques including two-dimensional nuclear magnetic resonance experiments such as correlation spectroscopy and distortionless enhancement by polarization transfer have been employed for complete structural assignment [7].

Comparative Analysis with Related Cinnamic Acid Derivatives

2,3-Dimethoxycinnamic acid belongs to a family of dimethoxycinnamic acid isomers that differ in the positioning of methoxy substituents [9] [10] [11]. The 2,3-substitution pattern distinguishes this compound from the 2,4-dimethoxycinnamic acid and 3,4-dimethoxycinnamic acid isomers [12] [13]. Structural comparison reveals that the ortho-positioning of methoxy groups in 2,3-dimethoxycinnamic acid creates unique electronic and steric effects compared to other substitution patterns [14]. The adjacent methoxy groups in positions 2 and 3 contribute to enhanced electron donation to the aromatic system, influencing both the compound's reactivity and spectroscopic properties [15].

Physicochemical Properties

Molecular Formula (C₁₁H₁₂O₄) and Weight (208.211 g/mol)

2,3-Dimethoxycinnamic acid possesses the molecular formula C₁₁H₁₂O₄, reflecting its composition of eleven carbon atoms, twelve hydrogen atoms, and four oxygen atoms [1] [2] [3]. The molecular weight is precisely determined as 208.21 g/mol through high-resolution mass spectrometry [3] [5]. This molecular weight is consistent across all dimethoxycinnamic acid isomers, as they represent positional isomers with identical atomic composition but different substitution patterns [9] [10] [11].

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄ [1] [2] [3]
Molecular Weight (g/mol)208.21 [1] [2] [3]
CAS Registry Number7345-82-6 (trans isomer) [3] [5]
InChI KeyQAXPUWGAGVERSJ-VOTSOKGWSA-N [2] [3]

Melting Point (182-184°C) and Boiling Point (351.6±27.0°C)

The melting point of 2,3-dimethoxycinnamic acid has been experimentally determined to range from 180 to 184°C, indicating good thermal stability [5] [16]. This melting point range reflects the crystalline nature of the compound and its ability to form stable intermolecular interactions in the solid state [5]. While specific boiling point data for 2,3-dimethoxycinnamic acid is limited in the literature, related dimethoxycinnamic acid derivatives exhibit boiling points in the range of 267-351°C, suggesting similar thermal properties for the 2,3-isomer [11]. The relatively high melting and boiling points are consistent with the presence of both the carboxylic acid functional group and the aromatic system, which contribute to intermolecular hydrogen bonding and π-π interactions [5].

Density (1.2±0.1 g/cm³) and Solubility Parameters

The physical density of 2,3-dimethoxycinnamic acid and its solubility characteristics reflect the compound's molecular structure and intermolecular interactions [5]. The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character, while showing enhanced solubility in organic solvents such as methanol, dimethyl sulfoxide, and chloroform [5] [11]. The presence of the carboxylic acid group provides some hydrophilic character, contributing to moderate solubility in polar protic solvents [7]. Solubility studies indicate that the compound dissolves readily in hot methanol with minimal turbidity formation [11].

LogP Value and Lipophilicity Considerations

The lipophilicity of 2,3-dimethoxycinnamic acid is influenced by the balance between its hydrophobic aromatic methoxy-substituted ring system and the hydrophilic carboxylic acid functionality [11] [15]. Computational predictions and experimental data for related dimethoxycinnamic acid derivatives suggest LogP values in the range of 2.0 to 2.5, indicating moderate lipophilicity [11]. This lipophilic character is enhanced by the presence of two methoxy groups, which increase the compound's affinity for lipid environments compared to unsubstituted cinnamic acid [15]. The lipophilicity profile influences the compound's bioavailability and cellular uptake characteristics in biological systems [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,3-dimethoxycinnamic acid through both ¹H and ¹³C nuclear magnetic resonance techniques [4] [7]. The ¹H nuclear magnetic resonance spectrum, typically recorded in deuterated dimethyl sulfoxide, exhibits characteristic signals that confirm the trans configuration and substitution pattern [4]. The vinyl protons appear as doublets at δ 7.85 ppm and δ 6.35 ppm with a coupling constant of 15.9 Hz, definitively establishing the trans geometry [7]. The aromatic region displays signals between δ 7.06-7.17 ppm, corresponding to the substituted benzene ring protons [7]. The two methoxy groups appear as distinct singlets at δ 3.89 ppm and δ 3.76 ppm, reflecting their different chemical environments due to the asymmetric substitution pattern [7].

NMR TypeChemical ShiftAssignmentSource
¹H NMR (δ ppm)7.85 (d, J = 15.9 Hz, 1H)α-proton (vinyl) [4] [7]
¹H NMR (δ ppm)7.17 (d, J = 1.9 Hz, 1H)Aromatic proton [7]
¹H NMR (δ ppm)6.35 (d, J = 15.9 Hz, 1H)β-proton (vinyl) [4] [7]
¹H NMR (δ ppm)3.89 (s, 3H)OCH₃ group [7]
¹H NMR (δ ppm)3.76 (s, 3H)OCH₃ group [7]
¹³C NMR (δ ppm)169.9C=O (carboxyl) [7]
¹³C NMR (δ ppm)150.8Aromatic carbon [7]
¹³C NMR (δ ppm)147.0α-carbon (vinyl) [7]

The ¹³C nuclear magnetic resonance spectrum provides detailed carbon framework information, with the carboxyl carbon appearing at δ 169.9 ppm and the vinyl carbons at δ 147.0 ppm and other characteristic positions [7]. Advanced two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy have been employed to establish complete connectivity patterns and confirm structural assignments [7].

Mass Spectrometry

Mass spectrometry analysis of 2,3-dimethoxycinnamic acid reveals characteristic fragmentation patterns that provide structural confirmation [8] [17]. The molecular ion peak appears at m/z 208, corresponding to the intact molecule [8]. Electron ionization mass spectrometry shows typical fragmentation involving loss of the carboxyl group and methoxy substituents [17]. The base peak often corresponds to fragments resulting from the loss of carboxylic acid functionality, producing ions at m/z values consistent with the substituted aromatic system [17]. High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula C₁₁H₁₂O₄ [7].

Infrared and UV-Visible Spectroscopy

Infrared spectroscopy of 2,3-dimethoxycinnamic acid exhibits characteristic absorption bands that confirm the presence of key functional groups [6] [16]. The carbonyl stretch of the carboxylic acid appears in the region around 1650-1700 cm⁻¹, while the broad O-H stretch of the carboxyl group is observed between 2500-3300 cm⁻¹ [6]. The aromatic C-H stretching vibrations appear around 3000 cm⁻¹, and the methoxy C-O stretching occurs in the 1000-1300 cm⁻¹ region [6]. The conjugated double bond system contributes to characteristic absorption patterns in both the infrared and ultraviolet-visible regions [16].

Ultraviolet-visible spectroscopy reveals strong absorption in the ultraviolet region due to the extended conjugation between the aromatic ring and the double bond system [16]. The compound shows maximum absorption wavelengths that are characteristic of substituted cinnamic acid derivatives, with the methoxy substituents influencing both the position and intensity of absorption bands [16]. This strong ultraviolet absorption has been exploited in analytical applications, including matrix-assisted laser desorption/ionization mass spectrometry imaging [18].

Knoevenagel Condensation Mechanism

The Knoevenagel condensation represents the most fundamental approach for synthesizing 2,3-dimethoxycinnamic acid, involving the reaction between 2,3-dimethoxybenzaldehyde and malonic acid. This reaction proceeds through a well-established mechanism that involves nucleophilic addition followed by dehydration [1] [2].

The mechanism initiates with the formation of an enolate anion from malonic acid in the presence of a base catalyst. The enolate subsequently undergoes nucleophilic addition to the carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming a β-hydroxy intermediate. This intermediate then undergoes dehydration to yield the α,β-unsaturated carboxylic acid product [3]. The reaction is thermodynamically favorable due to the formation of the conjugated system, which stabilizes the final product through resonance [2].

Mechanistic studies have revealed that the rate-determining step involves the nucleophilic attack of the enolate on the aldehydic carbon, with free energy barriers ranging from 13.7 to 21.8 kcal/mol depending on the catalyst system employed [3]. The reaction demonstrates high selectivity for the trans-isomer due to thermodynamic control, with the trans-configuration being more stable than the cis-isomer by approximately 3-4 kcal/mol [1].

Doebner Modification Approaches

The Doebner modification represents a significant advancement in the synthesis of 2,3-dimethoxycinnamic acid, employing pyridine as both solvent and catalyst while incorporating simultaneous decarboxylation. This approach utilizes malonic acid as the methylene-active component, which undergoes condensation with 2,3-dimethoxybenzaldehyde followed by spontaneous decarboxylation to yield the monocarboxylic acid product [2] [4].

The classical Doebner conditions employ pyridine at temperatures ranging from 100-140°C, with reaction times of 6-16 hours. Under these conditions, yields of 75-95% are typically achieved for dimethoxycinnamic acid derivatives [4] [5]. The mechanism involves formation of a pyridinium salt intermediate, which facilitates both the condensation and decarboxylation steps. The use of pyridine as a solvent provides several advantages, including high boiling point, ability to dissolve both reactants, and promotion of decarboxylation through its basic properties [6] [4].

Recent modifications have introduced β-alanine as a co-catalyst, which enhances the reaction efficiency by promoting enolate formation and stabilizing reaction intermediates. Studies have demonstrated that 8% β-alanine loading can achieve complete conversion of 4-ethoxy-benzaldehyde to the corresponding cinnamic acid, suggesting similar efficiency for dimethoxy derivatives [6].

Reaction Optimization Parameters

Critical parameters for optimizing the Knoevenagel condensation include temperature, catalyst loading, reaction time, substrate ratio, and solvent selection. Temperature optimization studies have revealed that the optimal range for 2,3-dimethoxycinnamic acid synthesis lies between 40-100°C, with higher temperatures increasing reaction rates but potentially causing product decomposition [1] [7].

Catalyst loading represents another crucial parameter, with optimal results achieved using 1.1 equivalents of proline or 0.1-0.2 equivalents of piperidine relative to the aldehyde substrate. Excess catalyst does not significantly improve yields but may complicate product purification [1]. The substrate ratio optimization indicates that using 3 equivalents of malonic acid per equivalent of 2,3-dimethoxybenzaldehyde provides optimal yields by driving the equilibrium toward product formation [1].

Solvent selection profoundly influences reaction outcomes, with protic solvents demonstrating superior performance compared to aprotic alternatives. The effectiveness order follows: ethanol > water > acetonitrile > DMF. Protic solvents facilitate intermediate stabilization through hydrogen bonding, thereby reducing activation barriers and improving reaction kinetics [8] [9].

The following table summarizes key optimization parameters:

ParameterOptimal RangeEffect on Yield
Temperature40-100°CHigher temperatures increase rate but may cause decomposition
Catalyst Loading0.1-1.1 equivalentsOptimal at 1.1 equivalents for proline catalysis
Reaction Time5 minutes - 16 hoursLonger times increase yield up to optimal point
Substrate Ratio1:3 (aldehyde:malonic acid)Excess malonic acid favors product formation
Solvent TypeProtic solventsEthanol > water > aprotic solvents

Green Chemistry Approaches

Environmentally Benign Synthesis Protocols

Modern green chemistry approaches to 2,3-dimethoxycinnamic acid synthesis emphasize the elimination of toxic solvents and the use of renewable catalysts. L-proline has emerged as an exceptional green catalyst, offering several advantages over traditional pyridine-based methods [1]. Proline catalysis operates under mild conditions (40°C) using ethanol as a green solvent, achieving yields of 60-80% for hydroxycinnamic diacids [1].

The proline-catalyzed synthesis mechanism involves enamine formation, which activates the malonic acid toward nucleophilic attack. This organocatalytic approach eliminates the need for toxic pyridine while maintaining high selectivity for the desired trans-isomer [1]. The reaction can be conducted in aqueous ethanol solutions, further reducing environmental impact while maintaining synthetic efficiency.

Water-mediated Knoevenagel condensations represent another environmentally benign approach, utilizing water as the sole solvent without additional catalysts. Recent studies have demonstrated that catalyst-free conditions in water can achieve moderate yields (45-65%) at elevated temperatures (80-100°C) [10]. While yields are lower than catalyzed reactions, this approach offers significant environmental advantages through complete elimination of organic solvents and catalysts.

Solvent-Free and Catalytic Methods

Solvent-free methodologies have gained considerable attention for their environmental benefits and operational simplicity. Microwave-assisted synthesis represents a particularly effective approach, utilizing sodium hydroxide as catalyst under solvent-free conditions. This method achieves remarkable efficiency, with reaction times reduced to 50 seconds and yields reaching 95% [11] [7].

The microwave-assisted protocol employs 600W microwave irradiation with sodium hydroxide as base catalyst, providing rapid heating and efficient mixing. The mechanism involves rapid enolate formation under microwave conditions, followed by accelerated condensation with the aldehyde substrate. The absence of solvent eliminates purification complications while reducing waste generation [11].

Lithium chloride-catalyzed solvent-free synthesis offers another viable approach, operating at 80-100°C with reaction times of 2-3 hours. This method achieves yields of 85-90% while maintaining high product purity. The mechanism involves lithium coordination to the aldehyde carbonyl, increasing electrophilicity and facilitating nucleophilic attack [7].

Comparative Yield and Purity Analysis

Comprehensive analysis of green chemistry approaches reveals significant variations in yield and purity depending on the specific methodology employed. The following comparative data summarizes performance metrics for various green synthesis protocols:

MethodYield (%)Purity (%)Reaction TimeEnvironmental Impact
Proline-catalyzed60-80>9516 hoursLow
Microwave-assisted95>9850 secondsVery low
Solvent-free (LiCl)85-90>902-3 hoursVery low
Water-mediated45-65>854-8 hoursVery low
MOF-catalyzed100>985 minutesLow

Metal-organic framework (MOF) catalysis represents the most efficient green approach, achieving quantitative yields within 5 minutes at room temperature. The bifunctional nature of amino-modified MOFs provides both Lewis acid and base sites, facilitating rapid condensation while maintaining high selectivity [8] [9].

The environmental impact assessment reveals that microwave-assisted and solvent-free methods demonstrate the lowest environmental footprint, with E-factors ranging from 0.5-2 compared to 3-5 for traditional methods. Atom economy calculations indicate that green approaches achieve 85-90% atom economy compared to 70-75% for classical methods [12].

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthetic approaches to 2,3-dimethoxycinnamic acid leverage naturally occurring phenolic compounds as starting materials, particularly vanillin and related benzaldehyde derivatives. These approaches offer advantages in terms of sustainability and cost-effectiveness while maintaining high synthetic efficiency [13] [14].

Vanillin, naturally derived from lignin degradation, serves as a key precursor for dimethoxycinnamic acid synthesis through selective methylation followed by Knoevenagel condensation. The methylation of vanillin's hydroxyl group using dimethyl sulfate or methyl iodide under basic conditions (sodium hydroxide, potassium carbonate) yields 2,3-dimethoxybenzaldehyde in 85-90% yield [15] [16].

The semi-synthetic pathway involves initial O-methylation of vanillin at the 4-hydroxy position using methyl iodide in the presence of potassium carbonate. This reaction proceeds via an SN2 mechanism, yielding 4-methoxy-3-hydroxybenzaldehyde, which can be further methylated to produce 2,3-dimethoxybenzaldehyde [16]. The subsequent Knoevenagel condensation with malonic acid follows standard protocols, achieving overall yields of 70-85% from vanillin [15].

Biotechnological approaches utilizing engineered microorganisms represent an emerging semi-synthetic strategy. Saccharomyces cerevisiae strains expressing 4-coumarate/CoA ligase and hydroxycinnamoyl/benzoyl-CoA/anthranilate transferase can produce various cinnamoyl derivatives, including dimethoxycinnamic acid analogs, from simple phenolic precursors [14]. This approach offers advantages in terms of selectivity and environmental compatibility, though yields remain moderate (15-30%) compared to chemical methods.

Industrial Scale Production Considerations

Industrial production of 2,3-dimethoxycinnamic acid requires careful consideration of process economics, scalability, and regulatory compliance. The global cinnamic acid market, valued at USD 0.5 billion in 2022, is projected to reach USD 0.7 billion by 2030, with a compound annual growth rate of 5.5% [17] [18].

Process economics analysis reveals that the choice of synthetic methodology significantly impacts production costs. Traditional Doebner modification using pyridine incurs high solvent costs and waste disposal expenses, with estimated production costs of $15-20 per kilogram. In contrast, green chemistry approaches utilizing proline catalysis or solvent-free conditions can reduce production costs to $8-12 per kilogram through elimination of expensive solvents and simplified purification protocols [17].

Scale-up considerations include heat transfer limitations, mixing efficiency, and catalyst recovery. Microwave-assisted synthesis, while highly efficient at laboratory scale, faces challenges in industrial implementation due to limitations in microwave penetration depth and equipment costs. Continuous flow processes offer attractive alternatives, enabling precise temperature control and improved heat transfer while maintaining high throughput [19].

The following table summarizes key industrial production parameters:

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size1-10 g100-1000 g10-100 kg
Reaction Time5 min - 16 h2-8 h4-12 h
Yield60-100%70-85%65-80%
Purity>95%>90%>85%
Cost (USD/kg)N/A$20-30$8-15

Environmental regulations increasingly favor green chemistry approaches, with stricter limits on volatile organic compound emissions and waste generation. The European Union's REACH regulation and similar frameworks in other regions promote the adoption of environmentally benign synthesis protocols, creating market incentives for sustainable production methods [17].

Quality control considerations include monitoring of impurities, particularly unreacted starting materials and geometric isomers. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) represent standard analytical methods for product characterization, with typical specifications requiring >98% purity for pharmaceutical applications and >95% for other industrial uses [20].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7461-60-1

Wikipedia

2,3-Dimethoxycinnamic acid

Dates

Last modified: 08-15-2023

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